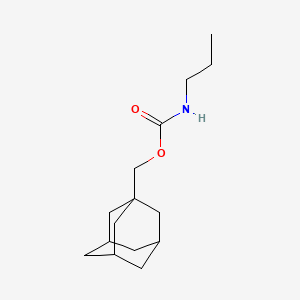
1-金刚烷基甲基丙基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Adamantan-1-yl)methyl N-propylcarbamate: is a compound that features an adamantane core, a unique and highly stable tricyclic hydrocarbon structure The adamantane moiety is known for its rigidity and bulkiness, which can significantly influence the physical and chemical properties of the compounds it is part of
科学研究应用
Chemistry: (Adamantan-1-yl)methyl N-propylcarbamate is used as a building block in organic synthesis due to its unique structure and reactivity. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: In biological research, this compound may be used to study the effects of adamantane derivatives on biological systems. Its stability and lipophilicity make it a candidate for drug delivery systems and as a probe in biochemical assays.
Medicine: The adamantane core is a feature in several antiviral and antiparkinsonian drugs. (Adamantan-1-yl)methyl N-propylcarbamate could be explored for similar therapeutic applications, potentially offering benefits such as enhanced stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and polymers.
作用机制
Target of Action
The compound “(adamantan-1-yl)methyl N-propylcarbamate”, also known as “1-Adamantylmethyl propylcarbamate” or “1-adamantylmethyl propylcarbamate”, is structurally similar to Amantadine . Amantadine is known to interact with various targets in the body, including certain types of ion channels and receptors . .
Mode of Action
Amantadine is known to cause an increase in dopamine release in the brain, which could explain its effects in treating Parkinson’s disease and drug-induced extrapyramidal reactions .
Biochemical Pathways
It’s plausible that, like amantadine, it may influence the dopamine pathway, given its potential effect on dopamine release . Dopamine is a critical neurotransmitter involved in various functions, including motor control and reward.
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time . Understanding these properties is crucial for determining the drug’s onset, duration, and intensity of effect .
Result of Action
If it shares mechanisms with amantadine, it may lead to increased dopamine release, potentially alleviating symptoms of parkinson’s disease and drug-induced extrapyramidal reactions .
Action Environment
Factors such as individual physiology, age, sex, and genetic makeup can significantly influence a drug’s pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (adamantan-1-yl)methyl N-propylcarbamate typically involves the reaction of adamantan-1-ylmethanol with propyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of (adamantan-1-yl)methyl N-propylcarbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: (Adamantan-1-yl)methyl N-propylcarbamate can undergo oxidation reactions, particularly at the adamantane moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate nitrogen. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates with various alkyl or aryl groups.
相似化合物的比较
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness: (Adamantan-1-yl)methyl N-propylcarbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to other adamantane derivatives. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to novel applications and enhanced performance in various fields.
属性
IUPAC Name |
1-adamantylmethyl N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-3-16-14(17)18-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXLCXFKDWEQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
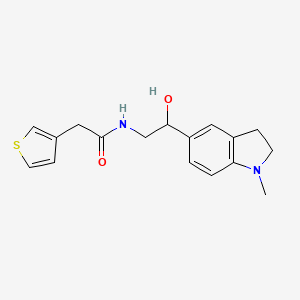
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987478.png)
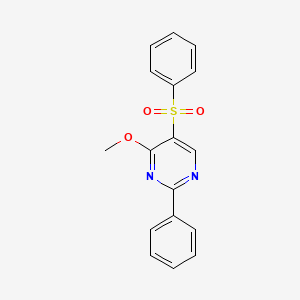

![methyl (2S)-2-amino-4-[(trifluoromethyl)sulfanyl]butanoate hydrochloride](/img/structure/B2987488.png)
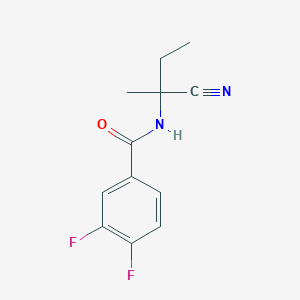
![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)
![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)

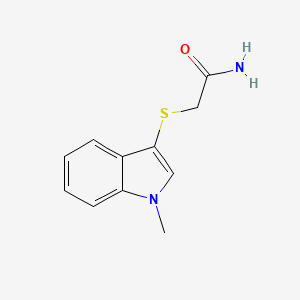
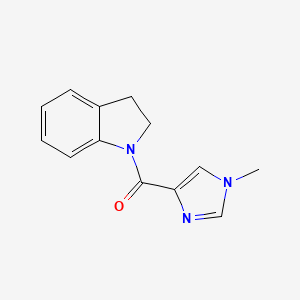
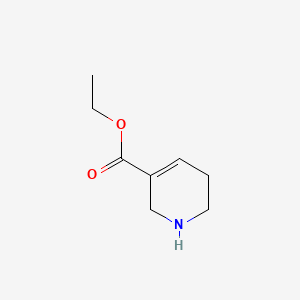
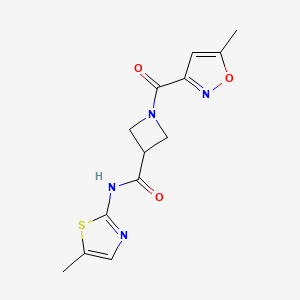
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2987500.png)
